Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C19H11F6N5O3S and its molecular weight is 503.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity in various contexts. The structural complexity of the molecule suggests potential interactions with multiple biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and triazole rings have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of triazole exhibited IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells .
Case Study: Triazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 1.61 ± 1.92 |
Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. For example, a study on thiazole derivatives showed that certain modifications led to enhanced anticonvulsant effectiveness in picrotoxin-induced models . The presence of specific functional groups was critical for improving efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways crucial for tumor growth and survival.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cell signaling.
Selective Androgen Receptor Modulation
Research into selective androgen receptor modulators (SARMs) has revealed that compounds with structural similarities can modulate androgen receptor activity effectively. For example, S-23, a compound with a trifluoromethyl group, demonstrated significant effects on hormonal regulation in male rats .
Research Findings and Future Directions
The ongoing research into this compound highlights its potential therapeutic applications across various fields:
- Anticancer Therapeutics : Further exploration into its cytotoxic effects could lead to new cancer treatments.
- Neurological Disorders : Its anticonvulsant properties warrant deeper investigation for potential use in epilepsy.
- Hormonal Therapies : Given the findings related to SARMs, this compound may be explored for applications in hormonal therapies.
Eigenschaften
IUPAC Name |
ethyl 5-cyano-6-[[5-oxo-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N5O3S/c1-2-33-15(31)12-6-9(8-26)14(27-13(12)19(23,24)25)34-17-29-28-16(32)30(17)11-5-3-4-10(7-11)18(20,21)22/h3-7H,2H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPROMOWBSFTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=NNC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.